REACTION_CXSMILES
|
[I:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].N1C=CN=C1.[CH3:15][C:16]([Si:19](Cl)([CH3:21])[CH3:20])([CH3:18])[CH3:17].O>CN(C=O)C>[CH3:15][C:16]([Si:19]([O:5][CH2:4][C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[I:1])([CH3:21])[CH3:20])([CH3:18])[CH3:17]
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
IC1=C(CO)C=CC=C1
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
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N1C=NC=C1
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were then washed with water (2×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.107 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |